3-Phenyloxetane

Overview

Description

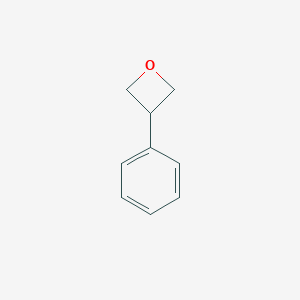

3-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the third carbon atom

Mechanism of Action

Target of Action

Oxetanes, in general, have been used to extend accessible chemical space for further identification of kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.

Mode of Action

3-Phenyloxetane is known to undergo reactions such as aromatic nitration, followed by oxetane ring-opening to give corresponding 2-arylpropane-1,3-diol dinitrates . This reaction is approximately second order in dinitrogen pentoxide and has highly negative entropies of activation .

Biochemical Pathways

Oxetanes are known to influence various biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can affect various biochemical pathways and cellular processes.

Pharmacokinetics

The oxetane group is known to influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The reactions it undergoes, such as aromatic nitration and oxetane ring-opening, result in the formation of 2-arylpropane-1,3-diol dinitrates . These compounds may have various effects at the molecular and cellular level.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with dinitrogen pentoxide in dichloromethane is temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyloxetane can be synthesized through various methods, including:

Intramolecular Cyclization: This involves the cyclization of a precursor molecule containing a hydroxyl group and a leaving group, such as a halide, under basic conditions.

[2+2] Cycloaddition: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, can also be employed to synthesize oxetane derivatives.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

3-Phenyloxetane undergoes various chemical reactions, including:

Aromatic Nitration: This reaction involves the nitration of the phenyl ring, typically using nitric acid and sulfuric acid as reagents.

Oxetane Ring-Opening: The strained oxetane ring can be opened under acidic or basic conditions to yield 2-arylpropane-1,3-diol derivatives.

Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation.

Scientific Research Applications

3-Phenyloxetane has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of glucagon-like peptide-1 receptor agonists, which are investigated for the treatment of type 2 diabetes and obesity.

Chemical Biology: The compound’s ability to form stable hydrogen bonds makes it useful in the design of enzyme inhibitors and other bioactive molecules.

Material Science: Its unique structural properties are explored in the development of novel polymers and materials with specific mechanical and thermal properties.

Comparison with Similar Compounds

3-Phenyloxetane can be compared with other oxetane derivatives and similar cyclic ethers:

Oxetan-3-one: This compound is another oxetane derivative used in medicinal chemistry for its stability and reactivity.

Tetrahydrofuran (THF): A five-membered cyclic ether, THF is less strained than oxetane and exhibits different reactivity and physical properties.

The unique combination of the oxetane ring and the phenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name |

3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGGVYFIYBKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472725 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10317-13-2 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Phenyloxetane react with nitric acid?

A: this compound reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of this compound is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []

Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?

A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []

Q3: Can the oxetane ring of this compound be opened through other mechanisms?

A: Yes, research demonstrates that this compound can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of this compound, highlighting the potential for controlling reaction outcomes through different reaction conditions.

Q4: Does this compound form complexes with acids?

A: Yes, this compound can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for this compound and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between this compound and these two acids.

Q5: Can the oxetane ring participate in ring expansion reactions?

A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.

Q6: Are there computational studies on the reactivity of this compound?

A: While the provided research excerpts do not delve into specific computational studies on this compound, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of this compound, ultimately aiding in predicting and explaining its reactivity under various conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)